molecular formula C16H22N2O B14539802 N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine CAS No. 61957-14-0

N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

Cat. No.: B14539802
CAS No.: 61957-14-0
M. Wt: 258.36 g/mol
InChI Key: RIDXIJVCXDQGRJ-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methyl group, and an indenylidene moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

61957-14-0

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-methyl-3H-inden-1-ylidene]hydroxylamine

InChI

InChI=1S/C16H22N2O/c1-16(17-13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)18-19/h5-7,10,13,17,19H,2-4,8-9,11H2,1H3

InChI Key

RIDXIJVCXDQGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=NO)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of cyclohexylamine with an appropriate precursor, such as an indenone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Cyclohexylamino)-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine analogs: Compounds with similar structures but different substituents.

    Cyclohexylamine derivatives: Compounds containing the cyclohexylamino group with varying functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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